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molecular formula C8H4F3NO B039277 2,4,5-Trifluoro-3-methoxybenzonitrile CAS No. 112811-63-9

2,4,5-Trifluoro-3-methoxybenzonitrile

Cat. No. B039277
M. Wt: 187.12 g/mol
InChI Key: JFKKSZAQWUIHBF-UHFFFAOYSA-N
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Patent
US04997943

Procedure details

5 ml of concentrated sulfuric acid and 1.2 ml of water were added to 1.24 g (0.007 mole) of 3-methoxy-2,4,5-trifluorobenzonitrile (XXIV) [prepared as described in Step (E4) above], and the mixture was heated at 100°-140° C. for 30 minutes, poured into ice-water, and extracted with ethyl acetate. The extract was washed with water and dried, and the solvent was removed by evaporation under reduced pressure to afford 1.10 g of 3-methoxy-2,4,5-trifluorobenzamide (XXV) as a pale brown powder melting at 131°-133° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][O:7][C:8]1[C:9]([F:18])=[C:10]([CH:13]=[C:14]([F:17])[C:15]=1[F:16])[C:11]#[N:12]>O>[CH3:6][O:7][C:8]1[C:9]([F:18])=[C:10]([CH:13]=[C:14]([F:17])[C:15]=1[F:16])[C:11]([NH2:12])=[O:2]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.24 g
Type
reactant
Smiles
COC=1C(=C(C#N)C=C(C1F)F)F
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100°-140° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)N)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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